molecular formula C9H13FN2O4S2 B1444928 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide CAS No. 1183577-09-4

3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide

Cat. No. B1444928
CAS RN: 1183577-09-4
M. Wt: 296.3 g/mol
InChI Key: LMDFTHXPUZRWEG-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide” is a chemical compound with the molecular weight of 296.34 . It is used in scientific research due to its unique structure, which allows for diverse applications such as drug development, catalyst synthesis, and material science studies.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13FN2O4S2/c1-6(2)18(15,16)12-9-4-3-7(5-8(9)10)17(11,13)14/h3-6,12H,1-2H3,(H2,11,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

The storage temperature is 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups
    Fluorine-substituted aromatic sulfonamides, including compounds related to 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide, have been studied for their polymorphism. These compounds exhibit different crystalline forms and interactions, such as hydrogen bonds and CH/F interactions, indicating their potential in crystallography and material science applications (Terada et al., 2012).

  • Decomposition and Kinetic Analysis
    A related compound, 4-((4-fluoro-3-phenoxybenzylidene) amino) benzene sulfonamide, has been analyzed for its thermal decomposition properties. This study contributes to understanding the stability and decomposition pathways of similar fluorine-substituted sulfonamides, which is vital for their application in various chemical processes and material sciences (Venkatesan et al., 2017).

  • Antimicrobial Properties
    Novel sulfonamides, including fluoro-substituted variants, have shown potential as antimicrobial agents. Their chemical structure and properties, such as solubility and spectral characteristics, indicate their use in pharmaceutical research and development (Jagtap et al., 2010).

  • Fuel Cell Applications
    Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which are structurally related to 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide, have been synthesized for use in fuel cells. These materials demonstrate high proton conductivity and mechanical properties, indicating their potential in energy-related applications (Bae et al., 2009).

  • Phase I Metabolism Study in Drug Research
    The compound 4-fluoro- N -(1-{2-[2-(methylsulfanyl)phenoxy]ethyl}pyrrolidin-3-yl) benzene sulfonamide, structurally similar to the subject compound, was studied for its biotransformation pathways and metabolic stability. This research contributes to drug development, particularly in understanding interspecies differences in metabolism (Kubowicz-Kwaoeny et al., 2019).

  • Pharmaceutical Development of Antagonists
    The synthesis and development of 3-{3-[2-(4-Chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic Acid, related to 3-Fluoro-4-(propane-2-sulfonamido)benzene-1-sulfonamide, demonstrates its application in pharmaceuticals, particularly as a thromboxane receptor antagonist (W. C. W. and Mason, 1998).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

properties

IUPAC Name

3-fluoro-4-(propan-2-ylsulfonylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O4S2/c1-6(2)18(15,16)12-9-4-3-7(5-8(9)10)17(11,13)14/h3-6,12H,1-2H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDFTHXPUZRWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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